molecular formula C8H6ClF3N2OS B109571 Riluzole hydrochloride

Riluzole hydrochloride

Cat. No.: B109571
M. Wt: 270.66 g/mol
InChI Key: QEAOELIJQRYJJS-UHFFFAOYSA-N
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Description

Riluzole hydrochloride (C₈H₅F₃N₂OS·HCl, molecular weight 234.2 g/mol) is an anticonvulsant and neuroprotective agent classified as a state-dependent sodium (Na⁺) channel blocker. It inhibits glutamate release and GABA uptake (IC₅₀ = 43 µM), making it a key therapeutic for amyotrophic lateral sclerosis (ALS) . Approved by the FDA in 1995, it remains one of the few disease-modifying drugs for ALS, extending survival by approximately 2–3 months . Its mechanism involves reducing excitotoxicity by modulating ion channels and glutamatergic signaling, which is critical in ALS pathophysiology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Riluzole hydrochloride is synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with trifluoromethoxybenzene . The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an organic solvent, such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .

Scientific Research Applications

Amyotrophic Lateral Sclerosis (ALS)

Riluzole is the only FDA-approved drug for ALS, where it has been shown to extend survival and delay the need for mechanical ventilation. Clinical trials have demonstrated that it can prolong life by several months and improve quality of life by reducing the progression of symptoms associated with motor neuron degeneration .

Efficacy Data:

  • Clinical Trials: Riluzole has been evaluated in multiple randomized controlled trials, establishing its efficacy in extending survival in ALS patients .
  • Real-World Evidence: Observational studies corroborate findings from clinical trials, indicating significant benefits in real-world settings .

Acute Spinal Cord Injury (tSCI)

Recent studies have explored the use of riluzole in acute spinal cord injuries. A Phase III clinical trial showed that riluzole administration within 12 hours post-injury could promote recovery and mitigate secondary injury cascades associated with excitotoxicity, a common consequence of spinal cord trauma .

Study Insights:

  • The trial involved 193 patients and assessed motor function recovery over 180 days, indicating potential benefits in upper extremity motor scores .

Other Neurological Disorders

Riluzole's mechanism makes it a candidate for treatment in various other neurological conditions:

  • Epilepsy: Due to its antiexcitotoxic properties, riluzole may help manage certain forms of epilepsy by reducing neuronal hyperexcitability .
  • Parkinson’s Disease: Preclinical models suggest riluzole may offer neuroprotective effects against dopaminergic neuron degeneration .
  • Huntington’s Disease and Cerebral Ischemia: Studies indicate potential efficacy in these conditions, although further clinical validation is needed .

Psychiatric Disorders

Emerging research suggests that riluzole may have applications in treating mood disorders such as depression and anxiety, potentially due to its effects on glutamate signaling pathways .

Case Studies:

  • Several case reports have highlighted improvements in depressive symptoms following riluzole treatment, warranting further investigation into its antidepressant properties.

Pain Management

Riluzole has been investigated for its analgesic properties, particularly in neuropathic pain conditions. Its ability to modulate sodium channels and reduce excitatory neurotransmitter release may provide relief from chronic pain syndromes .

Cancer Research

There is ongoing exploration into the use of riluzole as an adjunct therapy in cancer treatment. The compound's ability to modulate neurotransmitter systems may influence tumor microenvironments and enhance the efficacy of certain chemotherapeutic agents .

Summary Table of Applications

Application Evidence Level Key Findings
Amyotrophic Lateral SclerosisHighExtends survival; delays mechanical ventilation needs
Acute Spinal Cord InjuryModeratePromotes recovery; mitigates secondary injury
EpilepsyEmergingPotential reduction in seizure frequency
Parkinson’s DiseasePreclinicalNeuroprotective effects observed
Psychiatric DisordersEmergingImprovements in depressive symptoms noted
Pain ManagementEmergingAnalgesic properties suggested
Cancer ResearchEarly-stageModulation of tumor microenvironments under investigation

Comparison with Similar Compounds

The following table compares Riluzole hydrochloride with other FDA-approved ALS therapies and structurally/mechanistically related compounds, based on molecular properties, pharmacological targets, and clinical

Compound Molecular Formula Molecular Weight (g/mol) Primary Mechanism Key Pharmacological Data Clinical Use
This compound C₈H₅F₃N₂OS·HCl 234.2 Na⁺ channel blocker; glutamate release inhibitor IC₅₀ for GABA uptake = 43 µM ; IC₅₀ for INa,P = 2.2 µM ALS
Edaravone C₃H₂N₂O 174.1 Free radical scavenger (antioxidant) Reduces oxidative stress in motor neurons ALS (approved in 2017)
Dextromethorphan Hydrochloride C₁₈H₂₅NO·HCl 337.9 NMDA receptor antagonist; sigma-1 agonist Used in combination with quinidine for ALS ALS (symptomatic relief)
Sodium Phenylbutyrate C₁₀H₁₃NaO₂ 186.2 Histone deacetylase (HDAC) inhibitor Enhances SMN2 gene expression ALS (approved in 2022)
Chlorpromazine Hydrochloride C₁₇H₁₉ClN₂S·HCl 355.3 Dopamine receptor antagonist; Na⁺/K⁺ channel modulator Moderate pH-dependent affinity (similar to riluzole) Off-label neuropsychiatric use
Rimeporide Hydrochloride C₁₉H₂₈N₄O₂·HCl 413.9 Na⁺/H⁺ exchanger (NHE-1) inhibitor Preclinical data for muscular dystrophy Under investigation

Key Findings from Comparative Studies:

Mechanistic Diversity :

  • Riluzole uniquely combines Na⁺ channel blockade with glutamate modulation, whereas Edaravone targets oxidative stress, and Sodium Phenylbutyrate acts epigenetically .
  • Chlorpromazine shares riluzole’s moderate pH-dependent ion channel effects but lacks specificity for ALS .

Efficacy in ALS :

  • Riluzole and Edaravone are the only FDA-approved disease-modifying therapies, while Dextromethorphan/Quinidine combinations address symptoms like pseudobulbar affect .

Pharmacokinetic Profiles :

  • Riluzole’s low IC₅₀ for Na⁺ channels (2.2 µM) ensures potent blockade without significant effects on Ca²⁺ channels at therapeutic doses .
  • Chlorpromazine’s broader receptor interactions result in higher off-target risks compared to riluzole’s targeted mechanism .

Biological Activity

Riluzole hydrochloride, a benzothiazole derivative, is primarily recognized for its therapeutic role in treating amyotrophic lateral sclerosis (ALS). Its biological activity encompasses a range of mechanisms that contribute to neuroprotection and modulation of excitatory neurotransmission. This article delves into the pharmacological properties, mechanisms of action, clinical efficacy, and emerging research findings regarding riluzole.

Riluzole exhibits several mechanisms that contribute to its biological activity:

  • Glutamate Modulation : Riluzole inhibits the release of glutamate, a key excitatory neurotransmitter implicated in neurotoxicity and excitotoxicity associated with ALS. This effect is believed to occur through the activation of glutamate reuptake mechanisms and inhibition of presynaptic release .
  • Sodium Channel Interaction : Riluzole stabilizes voltage-gated sodium channels (VGSCs) in their inactivated state, reducing neuronal excitability. This stabilization helps mitigate the hyperexcitability observed in ALS and other neurological conditions . The drug's binding to VGSCs occurs at therapeutically relevant concentrations (1-2 µM), which enhances channel inactivation without blocking them entirely .
  • Metabolic Pathways : Riluzole is extensively metabolized in the liver via cytochrome P450 enzymes, particularly CYP1A2, leading to the formation of various metabolites, including N-hydroxyriluzole . The pharmacokinetics of riluzole indicate a mean elimination half-life of approximately 12 hours, with around 90% absorption and significant protein binding (96%) to plasma proteins .

Clinical Efficacy

Riluzole has been extensively studied for its effects on survival and disease progression in ALS patients. Key findings from clinical trials include:

  • Survival Benefits : In two pivotal trials involving over 1,000 ALS patients, riluzole treatment was associated with a statistically significant increase in survival time compared to placebo. The median survival time increased from 11.8 months (placebo) to 14.8 months (riluzole) for patients receiving 100 mg/day .
  • Real-World Evidence : A meta-analysis of real-world data supports these findings, indicating that early initiation of riluzole therapy significantly enhances survival rates among ALS patients .
  • Adverse Effects : While generally well-tolerated, riluzole may cause side effects such as liver enzyme elevations and gastrointestinal disturbances. Regular monitoring is recommended for patients on long-term therapy .

Emerging Research and Case Studies

Recent studies have explored additional therapeutic potentials of riluzole beyond ALS:

  • Post-Traumatic Stress Disorder (PTSD) : A randomized controlled trial indicated that riluzole augmentation could lead to significant reductions in PTSD symptoms as measured by the Clinician-Administered PTSD Scale (CAPS) .
  • Osteosarcoma Treatment : Research has identified a novel mechanism by which riluzole activates c-Abl kinase, promoting pro-apoptotic pathways in osteosarcoma cells. This suggests potential repurposing of riluzole for cancer therapy .

Data Summary

The following table summarizes key pharmacological properties and clinical findings related to riluzole:

Property Details
Chemical Structure2-amino-6-(trifluoromethoxy)benzothiazole
Mechanism of ActionGlutamate release inhibition; VGSC stabilization
Absorption~90% absorption; bioavailability ~60%
Protein Binding96% bound to plasma proteins
Half-Life~12 hours
Primary IndicationAmyotrophic Lateral Sclerosis
Clinical EfficacyMedian survival increase from 11.8 to 14.8 months
Side EffectsLiver enzyme elevation; gastrointestinal issues

Q & A

Basic Research Questions

Q. What experimental models are most validated for studying riluzole hydrochloride’s neuroprotective effects in ALS research?

Answer: The transgenic SOD1-G93A mouse model is widely used to evaluate riluzole’s efficacy in ALS. This model expresses a human SOD1 mutation linked to familial ALS and replicates key pathological features, including motor neuron degeneration and paralysis . Researchers should measure outcomes such as disease onset delay, survival extension, and motor function (e.g., rotarod performance). Electrophysiological assays (e.g., compound muscle action potentials) and histological analysis of spinal cord motor neurons are critical for validating neuroprotection .

Q. How does this compound modulate glutamate signaling in neurodegenerative disease models?

Answer: Riluzole inhibits presynaptic glutamate release and enhances astrocytic glutamate uptake via GLT-1 transporters. In vitro models (e.g., primary neuronal cultures exposed to glutamate excitotoxicity) can quantify these effects using fluorometric assays (e.g., calcium imaging) or HPLC to measure extracellular glutamate levels. In vivo, microdialysis in rodent brains paired with NMDA receptor antagonist controls helps isolate riluzole’s specific glutamatergic modulation .

Q. What are the standard pharmacokinetic parameters to assess in preclinical riluzole studies?

Answer: Key parameters include bioavailability (oral vs. intraperitoneal administration), plasma half-life (typically 1.5–3 hours in rodents), and blood-brain barrier penetration (measured via brain/plasma ratio). Researchers should use LC-MS/MS for precise quantification of riluzole and its metabolites (e.g., N-hydroxyriluzole) in plasma and tissues. Dose-response studies should align with clinically relevant concentrations (2–5 µM in humans) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on riluzole’s efficacy in non-ALS neurological disorders (e.g., anxiety, OCD)?

Answer: Discrepancies often arise from model-specific mechanisms. For example, riluzole reduces glutamatergic hyperactivity in OCD models (e.g., marble-burying tests in mice) but may lack efficacy in anxiety models with serotonergic dysfunction. Researchers should employ multi-omics approaches (transcriptomics/proteomics) to identify pathway-specific biomarkers and validate findings using conditional knockout models (e.g., GLT-1-deficient mice) .

Q. What experimental designs address riluzole’s limited bioavailability in combinatorial therapies?

Answer: Co-administration with CYP1A2 inhibitors (e.g., fluvoxamine) can prolong riluzole’s half-life. Pharmacodynamic synergy studies (e.g., isobolographic analysis) are recommended when combining riluzole with antioxidants (e.g., edaravone) or autophagy enhancers (e.g., rapamycin). Researchers should optimize dosing schedules using staggered administration protocols to mitigate hepatic enzyme induction .

Q. How should researchers control for off-target effects in riluzole’s sodium channel blockade assays?

Answer: Use tetrodotoxin (TTX)-resistant sodium channel mutants or subtype-specific inhibitors (e.g., ICA-121431 for Nav1.1) to isolate riluzole’s effects. Patch-clamp electrophysiology in HEK293 cells expressing recombinant sodium channels can quantify inhibition kinetics (IC₅₀ values). Concurrent measurement of potassium currents (e.g., Kv7.2/7.3) ensures specificity .

Q. Methodological Challenges

Q. What strategies improve reproducibility in riluzole’s neuroprotection assays?

Answer: Standardize cell viability assays (e.g., MTT vs. ATP luminescence) across labs. For in vivo studies, adhere to ARRIVE guidelines for reporting animal experiments, including randomization, blinding, and power analysis. Use age-matched cohorts in ALS models, as disease progression varies significantly between 60–120 days post-birth in SOD1-G93A mice .

Q. How can researchers optimize protocols for riluzole’s stability in aqueous solutions?

Answer: Riluzole is light-sensitive and prone to hydrolysis. Prepare fresh solutions in DMSO (<0.1% final concentration) or PBS (pH 7.4) with 0.1% BSA to prevent aggregation. Validate stability via UV-Vis spectroscopy (λmax 262 nm) over 24 hours. For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .

Q. Data Interpretation and Validation

Q. How should researchers analyze conflicting data on riluzole’s pro-apoptotic effects in cancer vs. neuroprotection?

Answer: Context-dependent mechanisms explain this duality. In cancer models (e.g., glioblastoma cell lines), riluzole induces apoptosis via ERK pathway inhibition. In neurons, it activates pro-survival PI3K/Akt signaling. Use cell-type-specific inhibitors (e.g., LY294002 for Akt) and phospho-specific antibodies in Western blotting to delineate pathways .

Q. What statistical methods are appropriate for riluzole’s dose-response studies with non-linear kinetics?

Answer: Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. For small sample sizes, apply bootstrapping to estimate confidence intervals. Report Akaike Information Criterion (AIC) values to compare model fits .

Q. Emerging Research Directions

Q. What novel biomarkers can track riluzole’s target engagement in clinical trials?

Answer: Quantify cerebrospinal fluid (CSF) glutamate levels via HPLC or enzymatic assays. Advanced imaging (e.g., glutamate CEST MRI) provides non-invasive monitoring. For pharmacodynamic biomarkers, measure phosphorylated NF-κB or SOD1 aggregation in peripheral blood mononuclear cells (PBMCs) .

Q. How can CRISPR/Cas9 models refine riluzole’s mechanism of action studies?

Answer: Generate ALS patient-derived iPSCs with SOD1 or C9orf72 mutations. Differentiate into motor neurons and use live-cell imaging to assess riluzole’s real-time effects on glutamate dynamics and axonal transport. Pair with single-cell RNA sequencing to identify rescue pathways .

Properties

IUPAC Name

6-(trifluoromethoxy)-1,3-benzothiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS.ClH/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5;/h1-3H,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAOELIJQRYJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-amino-6-(trifluoromethoxy)-benzothiazole in methanol (10 ml) is added 37% HCl (1 ml) dropwise, and the precipitate recrystallised from methanol to give quantitative yield of the hydrochloride, as white needles, m.p.: 214-216° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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